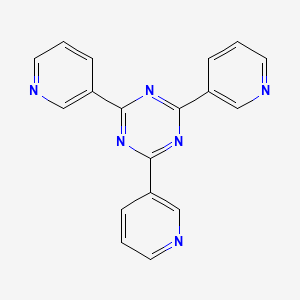

2,4,6-Tris(3-pyridyl)-s-triazine

Descripción general

Descripción

2,4,6-Tris(3-pyridyl)-1,3,5-triazine is a chemical compound with the molecular formula C18H12N6 . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio . It is used for research purposes and is not recommended for use in food, drugs, pesticides, or biocidal products .

Synthesis Analysis

The synthesis of 2,4,6-Tris(3-pyridyl)-1,3,5-triazine involves the introduction of various secondary aromatic polycarboxylate anions into the Co(II)-tpt system . These anions include biphenyl-3,4′,5-tricarboxylic acid (H3bpt), 1,3,5-benzenetricarboxylic acid (H3btc), and 2,6-dimethyl pyridine-3,5-dicarboxylic acid (H2dmdcpy) .Chemical Reactions Analysis

2,4,6-Tris(3-pyridyl)-1,3,5-triazine has been used in the synthesis of 3D Co(II) MOFs . These MOFs have been used as efficient electrocatalysts for oxygen reduction reactions .Physical And Chemical Properties Analysis

2,4,6-Tris(3-pyridyl)-1,3,5-triazine appears as a white to brown crystalline powder . It has a melting point of 306.0-316.0°C .Aplicaciones Científicas De Investigación

Coordination Chemistry and Metal Complexes

2,4,6-Tris(3-pyridyl)-s-triazine (TPT) ligands are renowned for their versatile coordination chemistry. They have been extensively used to synthesize complexes with transition metals and lanthanides. These complexes find applications in various fields including luminescent materials, coordination polymers and networks, and the synthesis of discrete metalla-assemblies. The structural versatility of TPT ligands, including their ability to form various isomers, contributes to the diversity of applications in coordination chemistry (Therrien, 2011).

Catalysis and Molecular Assembly

TPT has been utilized in the catalytic trimerization of cyanopyridine isomers to triazine derivatives, showcasing its role in facilitating chemical transformations. This process is significant for the development of materials and chemicals with potential applications in various industries. The study on the trimerization of cyanopyridine isomers highlights the steric effects and intermolecular interactions that influence the molecular assembly and crystal structure of TPT derivatives (Janczak et al., 2003).

Drug Delivery Systems

Research into the encapsulation capabilities of TPT derivatives for drug delivery has demonstrated the potential of these compounds in medical applications. The formation of metalla-cages using TPT ligands for the encapsulation of biologically relevant molecules, such as pyrenyl derivatives, indicates their usefulness in designing drug delivery systems. These systems can enhance the solubility and efficacy of therapeutic agents, offering a promising approach for targeted drug delivery (Mattsson et al., 2010).

Photoluminescence and Material Science

The synthesis and characterization of complexes involving TPT ligands have contributed to advancements in material science, especially in the creation of luminescent materials. Studies have shown high quantum efficiency and pure-red emitting properties in europium complexes with TPT, underscoring their potential in optoelectronic devices and light-emitting diodes (LEDs). The ability of these complexes to exhibit strong photoluminescence is crucial for the development of new materials with specific optical properties (Bhat & Iftikhar, 2019).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that this compound is used for metal-organic framework modification . Metal-organic frameworks (MOFs) are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in gas storage, separation, and catalysis .

Mode of Action

The mode of action of 2,4,6-Tris(3-pyridyl)-1,3,5-triazine involves its electron-donating nature, which enables the charge transfer effect . This induces strong CO2 binding affinity, facilitates *COOH formation, and promotes CO2-to-CO conversion .

Biochemical Pathways

It’s known that this compound can greatly improve the photocatalytic performance for co2 reduction . This suggests that it may play a role in the carbon fixation pathway, a process by which inorganic carbon is converted to organic compounds.

Result of Action

The result of the action of 2,4,6-Tris(3-pyridyl)-1,3,5-triazine is an improved photocatalytic performance for CO2 reduction . This means that it enhances the efficiency of converting CO2 into other substances through photocatalysis, a process that uses light to speed up a reaction which breaks down pollutants.

Action Environment

The action of 2,4,6-Tris(3-pyridyl)-1,3,5-triazine can be influenced by environmental factors. For instance, the presence of light is crucial for its role in photocatalysis . .

Propiedades

IUPAC Name |

2,4,6-tripyridin-3-yl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6/c1-4-13(10-19-7-1)16-22-17(14-5-2-8-20-11-14)24-18(23-16)15-6-3-9-21-12-15/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSYDSDIRAXTTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC(=N2)C3=CN=CC=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Tris(3-pyridyl)-s-triazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

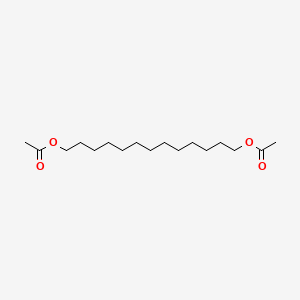

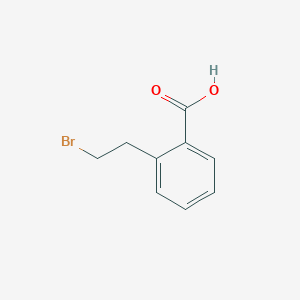

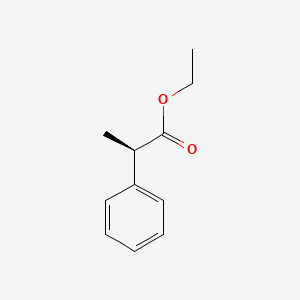

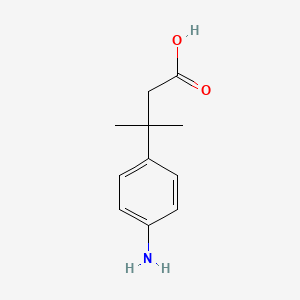

Feasible Synthetic Routes

Q & A

Q1: How does 3-tpt interact with metal ions, and what structural motifs are commonly observed?

A1: 3-tpt coordinates to metal ions through its nitrogen atoms present in both the pyridine and triazine rings. This allows 3-tpt to act as a tridentate ligand, bridging multiple metal centers. This bridging capability, combined with its rigid structure, often leads to the formation of porous frameworks with diverse architectures. For example, 3-tpt forms a 3D framework with dimeric Cd2(OCO)2 units, creating a CdS net topology when combined with certain isophthalic acid derivatives. [] In another instance, it assembles with dicopper(II) units to create either zig-zag or helical chains, depending on the ancillary ligands used. []

Q2: The research mentions "synergistic effects" involving 3-tpt. Can you elaborate on this?

A2: In Cd-MOF-4, a framework built with 3-tpt and 5-hydroxyisophthalic acid, the open hydroxyl groups of the acid and the pyridyl groups of 3-tpt act synergistically. [] This cooperative interaction enables post-synthetic modification with Eu3+ ions, resulting in a material that functions as a highly selective luminescent probe for Fe3+ ions. [] This highlights how combining 3-tpt with other ligands can lead to emergent properties beneficial for sensing applications.

Q3: Are there specific advantages to using 3-tpt compared to its isomer, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (4-tpt)?

A3: While both 3-tpt and 4-tpt are commonly employed in MOF synthesis, their structural differences influence the resulting frameworks. One study directly compared their coordination behavior with Fe(II) and Co(II) ions. [] Interestingly, 3-tpt led to the formation of a distinct 3D framework topology with Co(II) compared to the isostructural frameworks obtained with 4-tpt and Fe(II). [] This suggests that 3-tpt might offer greater flexibility or unique coordination geometries compared to its isomer in specific cases.

Q4: What potential applications have been explored for materials incorporating 3-tpt?

A4: Beyond its structural role, the incorporation of 3-tpt into MOFs has shown promise in various applications:

- Luminescence Sensing: As mentioned earlier, the Eu3+ functionalized Cd-MOF-4 demonstrates selective and sensitive detection of Fe3+ ions through luminescence quenching. []

- Supramolecular Recognition: A Cd-based coordination polymer featuring 3-tpt exhibited specific recognition and structural transformations in the presence of benzene and its homologues, suggesting potential for sensing applications. []

- Selective Encapsulation: The helical chains formed in {(C6H6)1.5}∞ create channels that selectively enclathrate benzene molecules, highlighting the potential for selective gas storage or separation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole](/img/structure/B3266295.png)

![2-Bromo-6-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B3266304.png)

![2-[(3-nitrobenzyl)thio]-3-(4-oxo-4-pyrrolidin-1-ylbutyl)quinazolin-4(3H)-one](/img/structure/B3266308.png)

![N-benzyl-4-((2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B3266316.png)

![N-ethyl-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3266323.png)